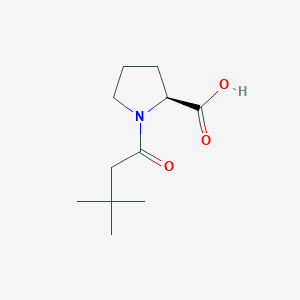

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid

説明

製法

合成経路と反応条件

(2S)-1-(3,3-ジメチルブタノイル)ピロリジン-2-カルボン酸の合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、トリエチルアミンなどの塩基の存在下、ピロリジン誘導体と3,3-ジメチルブタノイルクロリドを縮合させることを含みます。反応は通常、高い選択性と収率を確保するために、ジクロロメタンなどの有機溶媒中で低温で行われます。

別の方法としては、パアル・クノルピロール縮合反応を用いる方法があり、この方法では、2,5-ジメトキシテトラヒドロフランを、塩化鉄(III)の触媒量の存在下、穏和な条件下で適切なアミンと反応させます。この方法は、N-置換ピロールの合成を可能にし、その後、目的の化合物を得るためにさらに官能基化することができます。

工業的製造方法

(2S)-1-(3,3-ジメチルブタノイル)ピロリジン-2-カルボン酸の工業的製造は、通常、大規模なバッチまたは連続フロープロセスで行われます。これらの方法は、収率を最大化し、副生成物を最小限に抑えるために、温度と圧力を制御した最適な反応条件を利用します。自動化されたシステムとクロマトグラフィーなどの高度な精製技術の使用により、さまざまな用途に適した高純度の化合物の生産が保証されます。

化学反応解析

反応の種類

(2S)-1-(3,3-ジメチルブタノイル)ピロリジン-2-カルボン酸は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、対応する酸化生成物を生成することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元誘導体を得ることができます。

置換: この化合物は、求核置換反応を起こし、カルボン酸基または3,3-ジメチルブタノイル基を他の官能基に置き換えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には次のものがあります。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

求核剤: アミン、アルコール、チオール。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応は通常、カルボン酸またはケトンを生成し、還元反応はアルコールまたはアミンを生成します。置換反応は、さまざまな置換誘導体の生成をもたらします。

特性

分子式 |

C11H19NO3 |

|---|---|

分子量 |

213.27 g/mol |

IUPAC名 |

(2S)-1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)7-9(13)12-6-4-5-8(12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |

InChIキー |

ICGZUNNKSIRQNH-QMMMGPOBSA-N |

異性体SMILES |

CC(C)(C)CC(=O)N1CCC[C@H]1C(=O)O |

正規SMILES |

CC(C)(C)CC(=O)N1CCCC1C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a pyrrolidine derivative with a 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Another approach involves the use of a Paal-Knorr pyrrole condensation reaction, where 2,5-dimethoxytetrahydrofuran is reacted with an appropriate amine under mild conditions in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反応の分析

Types of Reactions

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group or the 3,3-dimethylbutanoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

科学的研究の応用

(2S)-1-(3,3-ジメチルブタノイル)ピロリジン-2-カルボン酸は、次のような幅広い科学研究に応用されています。

化学: 複雑な有機分子の合成のためのビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。

生物学: 酵素阻害における潜在的な役割について、および受容体研究のためのリガンドとして調査されています。

医学: 抗炎症剤や抗がん剤など、潜在的な治療用途について探求されています。

産業: 特殊化学品の製造において、および医薬品や農薬の合成における中間体として使用されています。

作用機序

類似の化合物との比較

類似の化合物

ピロリジン-2-カルボン酸: 3,3-ジメチルブタノイル置換基のない、より単純なアナログ。

プロリン: 類似のピロリジン環構造を持つ天然アミノ酸。

N-アシルピロール: ピロール環に類似のアシル基が結合した化合物。

独自性

(2S)-1-(3,3-ジメチルブタノイル)ピロリジン-2-カルボン酸は、キラル中心と嵩高い3,3-ジメチルブタノイル基を含む、特定の構造的特徴により、ユニークです。これらの特徴は、明確な化学的および生物学的特性を付与し、研究や産業における特殊な用途に役立ちます。

類似化合物との比較

Similar Compounds

Pyrrolidine-2-carboxylic acid: A simpler analog without the 3,3-dimethylbutanoyl substituent.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

N-acylpyrroles: Compounds with similar acyl groups attached to the pyrrole ring.

Uniqueness

(2S)-1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structural features, including the chiral center and the bulky 3,3-dimethylbutanoyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。